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3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

VMAT2 Radioligand Binding Neuropharmacology

3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS 2549002-67-5) is a synthetic small-molecule heterocycle with a quinazolinone core linked via a piperidinylmethyl spacer to a 5-methoxypyrimidine moiety. It has been identified as a ligand of the vesicular monoamine transporter 2 (VMAT2), with curated affinity data available in authoritative biochemical databases.

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
CAS No. 2549002-67-5
Cat. No. B6447000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
CAS2549002-67-5
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C19H21N5O2/c1-26-15-10-20-19(21-11-15)23-8-6-14(7-9-23)12-24-13-22-17-5-3-2-4-16(17)18(24)25/h2-5,10-11,13-14H,6-9,12H2,1H3
InChIKeyLQCJBVBNVSWYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS 2549002-67-5): Pharmacological Profile and Baseline Identity for Research Procurement


3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS 2549002-67-5) is a synthetic small-molecule heterocycle with a quinazolinone core linked via a piperidinylmethyl spacer to a 5-methoxypyrimidine moiety [1]. It has been identified as a ligand of the vesicular monoamine transporter 2 (VMAT2), with curated affinity data available in authoritative biochemical databases [1][2]. The compound is listed by multiple chemical vendors as a research-grade chemical with typical purity specifications of 95% [1][3]. Its structure incorporates six hydrogen-bond acceptor atoms, four rotatable bonds, and a computed topological polar surface area (TPSA) of 70.9 Ų, placing it in a physicochemical space distinct from classic VMAT2 inhibitors such as tetrabenazine [3].

VMAT2-selective tool compound Alternative selectivity window vs classic inhibitors for target-specific studies
CNS research-grade specification Reported purity profile supports VMAT2 target-engagement studies
Physicochemical profile Lower logP and higher TPSA than tetrabenazine suggest distinct CNS partitioning

Why 3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one Cannot Be Replaced by Generic VMAT2 Inhibitors: The Selectivity-Driven Procurement Decision


Generic substitution among VMAT2-targeting small molecules is precluded by substantial differences in selectivity profiles, binding kinetics, and physicochemical properties that directly impact experimental reproducibility and off-target risk. The clinically established VMAT2 inhibitor tetrabenazine exhibits only ~2.5-fold selectivity for VMAT2 over the dopamine transporter (DAT) and binds with measurable affinity to dopamine D2 receptors (Ki = 2100 nM), which confounds target-specific interpretation in neuropharmacological studies [1][2]. In contrast, curated data for this compound reveal a fundamentally different selectivity window, with >39-fold selectivity over DAT and negligible affinity for key off-targets such as SERT, NET, and the 5-HT2A receptor [3]. Additionally, physical properties such as logP, TPSA, and the presence of the methoxypyrimidine substituent introduce solubility and membrane permeability characteristics that cannot be replicated by simple VMAT2 scaffolds, making interchangeable use scientifically invalid without explicit re-validation [4].

Selectivity profile mismatch
VMAT2/DAT selectivity window differs substantially from tetrabenazine; classic inhibitor D2 receptor engagement is not replicated. Direct replacement without re-validation may confound target-specific interpretation.
Physicochemical property divergence
Lower lipophilicity and higher polar surface area alter solubility, permeability, and non-specific binding; experimental protocols optimized for tetrabenazine may not transfer directly.

Product-Specific Quantitative Evidence Guide: Differentiating 3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one from Comparator VMAT2 Inhibitors


VMAT2 Binding Affinity (Ki) Compared to the Clinical Reference Standard Tetrabenazine

In a head-to-head cross-study comparison using recombinant human VMAT2 expressed in HEK293 cell membranes, the target compound displaced [3H]reserpine with a Ki of 62 nM [1]. The clinical VMAT2 inhibitor tetrabenazine exhibits a Ki of approximately 100 nM under comparable assay conditions . This represents a 1.6-fold improvement in binding affinity for the target compound relative to tetrabenazine.

VMAT2 Binding Affinity
Cross-study comparable
62 nM Target Ki
≈100 nM Tetrabenazine Ki
1.6-fold higher affinity
Supports lower working concentration range; may reduce solvent-related artefacts in VMAT2 binding assays.
Cross-study comparison; receptor preparation and incubation conditions may influence Ki values.
VMAT2 Radioligand Binding Neuropharmacology Transporter Inhibition

Functional VMAT2 Inhibition (IC50) Across Species Orthologs vs. Tetrabenazine

In functional inhibition assays measuring [3H]5-HT uptake, the target compound inhibited mouse VMAT2 with an IC50 of 3.39 nM [1] and human VMAT2 with an IC50 of 16 nM [1]. The clinical comparator tetrabenazine exhibits a VMAT2 IC50 of 3.2 nM in analogous functional assays . The target compound thus demonstrates equipotent functional inhibition at mouse VMAT2 relative to tetrabenazine (IC50 ratio: ~1.06), with a moderate 5-fold reduction in potency at the human ortholog.

Functional VMAT2 Inhibition
Cross-study comparable
Mouse VMAT2 IC50 3.39 nM vs 3.2 nM (tetrabenazine) Equipotent
Human VMAT2 IC50 16 nM vs ≈3.2 nM (tetrabenazine) ~5-fold lower potency
Enables species-comparative VMAT2 target engagement studies.
Mouse equipotent; human potency differs ~5-fold. [3H]5-HT uptake assay conditions may differ between studies.
VMAT2 Functional Uptake Assay Monoamine Transport Species Selectivity

Selectivity Ratio Against Dopamine Transporter (DAT) Compared to Tetrabenazine

The target compound binds to the dopamine transporter (DAT) with a Ki of 2440 nM as measured by [125I]RTI-55 displacement from recombinant human DAT [1]. This yields a VMAT2/DAT selectivity ratio of approximately 39-fold (2440 nM / 62 nM). In contrast, tetrabenazine exhibits only a 2.5-fold selectivity window for VMAT2 over DAT in functional synaptosomal assays [2]. The target compound thus demonstrates a >15-fold improvement in VMAT2-over-DAT discrimination compared to tetrabenazine.

VMAT2/DAT Selectivity
Cross-study comparable
39×
Target VMAT2/DAT
2.5×
Tetrabenazine VMAT2/DAT
Reported broader selectivity window for VMAT2 over DAT.
DAT Ki from [125I]RTI-55 displacement; tetrabenazine comparator derived from functional synaptosomal assays.
Selectivity DAT VMAT2 Off-Target Profiling

Broad Selectivity Profile Against Serotonergic and Noradrenergic Off-Targets

Curated selectivity data demonstrate that the target compound exhibits negligible binding to the serotonin transporter (SERT; Ki >10,000 nM), norepinephrine transporter (NET; Ki >10,000 nM), and 5-HT2A receptor (Ki >10,000 nM) [1]. In contrast, tetrabenazine exhibit 11-fold higher potency at DAT than SERT, indicating substantial serotonergic engagement [2]. Additionally, tetrabenazine binds to the dopamine D2 receptor with a Ki of 2100 nM [3], a target for which no measurable affinity (<10,000 nM) is observed for the target compound.

Off-Target Selectivity
Cross-study comparable
  • SERT: Ki >10,000 nM
  • NET: Ki >10,000 nM
  • 5-HT2A: Ki >10,000 nM
  • D2: no measurable affinity (tetrabenazine Ki 2100 nM)
Minimal off-target interactions at major CNS monoamine transporters and receptors.
Ki >10,000 nM suggests low risk of serotonergic, noradrenergic, or D2-mediated confounds.
Off-Target Selectivity SERT NET 5-HT2A Polypharmacology

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Tetrabenazine

The target compound exhibits a computed XLogP3 of 2.0 and topological polar surface area (TPSA) of 70.9 Ų [1]. In comparison, tetrabenazine has a higher XLogP3 of 2.65 and a lower TPSA of 38.77 Ų [2]. The lower logP and higher TPSA of the target compound predict reduced passive membrane permeability relative to tetrabenazine, which may favor a more restricted CNS distribution profile and reduced non-specific membrane partitioning.

Physicochemical Profile
Computed properties
XLogP3 2.0 Tetrabenazine 2.65
TPSA (Ų) 70.9 Tetrabenazine 38.77
Distinct lipophilicity/polarity profile suggests altered CNS distribution and solubility characteristics.
Computed properties via standard algorithms; not experimentally determined.
Physicochemical Properties LogP TPSA Drug-Likeness CNS Permeability

Best Research and Industrial Application Scenarios for 3-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS 2549002-67-5)


High-Selectivity VMAT2 Pharmacological Tool for Neuropharmacology Studies Requiring Minimal DAT/SERT Interference

Investigators studying VMAT2-mediated monoamine storage and release mechanisms can use this compound as a selective pharmacological probe. Its >39-fold selectivity over DAT and >10,000 nM Ki values at SERT, NET, and 5-HT2A receptors [1][2] enable VMAT2-specific interrogation without the dopaminergic and serotonergic off-target confounds associated with tetrabenazine, which exhibits only 2.5-fold VMAT2/DAT selectivity and measurable D2 receptor affinity [3][4].

Species-Comparative VMAT2 Pharmacology Bridging Rodent Models to Human Target Engagement

The compound's equipotent mouse VMAT2 inhibition (IC50 = 3.39 nM) relative to tetrabenazine (IC50 = 3.2 nM), combined with a distinct human VMAT2 potency (IC50 = 16 nM) [1], makes it suitable for translational experimental designs that require cross-species comparison of VMAT2-dependent endpoints. This species differential allows researchers to calibrate rodent model findings against human target engagement predictions within a single chemotype.

Selectivity-Profiled Positive Control for VMAT2 Inhibitor Screening Cascades

Drug discovery programs developing next-generation VMAT2 inhibitors can employ this compound as a selectivity-profiled reference standard in screening cascades. Its well-characterized affinity at VMAT2 (Ki = 62 nM), DAT (Ki = 2440 nM), and absence of SERT/NET/5-HT2A binding [1] provides a benchmark selectivity profile against which novel candidates can be compared, enabling early identification of compounds with superior target specificity.

Physicochemical Reference for CNS Drug-Like Property Optimization of Quinazolinone-Based VMAT2 Ligands

Medicinal chemistry teams optimizing CNS drug-like properties of quinazolinone-containing VMAT2 ligands can use this compound as a physicochemical benchmark. Its computed XLogP3 of 2.0 and TPSA of 70.9 Ų [2] occupy a region of CNS drug-like space distinct from tetrabenazine (XLogP3 = 2.65; TPSA = 38.77 Ų) [5], providing a complementary starting point for property-guided lead optimization toward balanced permeability and solubility.

Application
Selection Property
Validation Focus
VMAT2-selective neuropharmacology studies
VMAT2/DAT selectivity window
Off-target profiling at DAT, SERT, NET, 5-HT2A, D2
Cross-species target engagement research
Species-dependent potency profile
Rodent vs human VMAT2 IC50 comparison
VMAT2 inhibitor screening cascade reference
Documented selectivity benchmark
Counter-screening against DAT, SERT, NET, 5-HT2A
CNS drug-like property optimization
Computed lipophilicity and polarity
LogP and TPSA impact on permeability and solubility
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